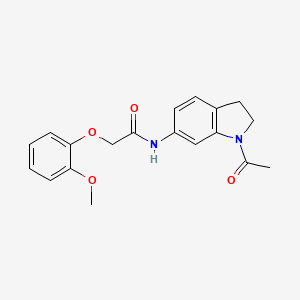

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide

Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2,3-dihydroindole core acetylated at the 1-position and substituted at the 6-position with a 2-(2-methoxyphenoxy)acetamide group. The indole scaffold provides a planar aromatic system, while the 2-methoxyphenoxy moiety introduces steric and electronic variability. This compound’s molecular formula is C₁₉H₂₀N₂O₄ (assuming structural similarity to compounds in ), with a molecular weight of approximately 344.8 g/mol (based on analogous derivatives ).

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13(22)21-10-9-14-7-8-15(11-16(14)21)20-19(23)12-25-18-6-4-3-5-17(18)24-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSYZYIPBHRDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is . It features an indole ring system, which is known for its diverse biological activities. The presence of methoxy and acetyl groups contributes to its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.36 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

Research indicates that the compound interacts with various biological pathways:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways. GPCRs are crucial in mediating physiological responses and are common targets for drug development .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially affecting lipid metabolism and glucose homeostasis.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

-

Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide exhibit cytotoxic effects against various cancer cell lines. The indole structure is often associated with the modulation of signaling pathways that control cell proliferation and apoptosis.

Case Study : A study evaluated the effects of indole derivatives on human breast cancer cells, showing that these compounds can induce apoptosis through the activation of caspase pathways. The specific role of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Indole derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Case Study : A series of experiments demonstrated that certain indole-based compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Indole derivatives have been linked to the modulation of neurotransmitter systems and may help in conditions like neurodegeneration.

Case Study : Research on related compounds has shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Drug Development

The unique chemical structure of this compound makes it a valuable scaffold for drug design. Its modifications can lead to the development of novel therapeutic agents targeting various diseases.

Material Science

Indole derivatives have applications beyond pharmaceuticals; they are also explored in material science for their electronic properties. Research into organic semiconductors has highlighted the potential use of such compounds in developing organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m in share the 2-(2-methoxyphenoxy)acetamide group but replace the indole core with a 1,3,4-thiadiazole ring. Key differences include:

Pyridazinone Derivatives ()

Pyridazin-3(2H)-one derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity . Structural distinctions include:

- Core Heterocycle: Pyridazinone vs. indole. The former’s conjugated carbonyl group may enhance hydrogen-bonding capacity compared to the indole’s NH group.

- Biological Activity: Pyridazinones activate calcium mobilization in neutrophils, suggesting the target compound’s indole core might confer divergent signaling pathways.

Benzothiazole Derivatives ()

EU Patent EP3348550A1 lists N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide , which substitutes the indole with a benzothiazole ring and adds a trifluoromethyl group .

- Thermal Stability : Benzothiazole derivatives often exhibit higher melting points (>200°C) due to rigid aromatic systems, whereas the target compound’s dihydroindole may reduce crystallinity.

Physicochemical and Pharmacological Comparisons

Hypoglycemic Acetamides ()

Novel 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides demonstrate significant hypoglycemic activity in mice . Key contrasts:

- Pharmacophore : Thiazolidinedione (TZD) moieties in these compounds activate PPARγ, a mechanism absent in the target compound.

- Solubility: The TZD group introduces polar carbonyl groups, improving aqueous solubility compared to the target’s methoxyphenoxy group.

GPCR-Targeting Indole Derivatives ()

JNJ5207787 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide) shares the 1-acetyl-2,3-dihydroindole core but incorporates an acrylamide linkage and cyanophenyl group .

- Binding Affinity : The acrylamide’s rigidity may enhance target specificity for GPCRs, whereas the target compound’s flexible acetamide linker could allow broader conformational adaptability.

- Metabolic Stability : The acrylamide’s α,β-unsaturated bond may increase susceptibility to enzymatic degradation compared to the target’s saturated acetamide.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Structural Flexibility vs.

- Pharmacological Potential: While direct activity data are lacking, analogues with methoxyphenoxy acetamide groups show diverse bioactivity (e.g., FPR2 agonism , hypoglycemic effects ), suggesting the target compound warrants further screening.

- Synthetic Feasibility : Thiadiazole-based acetamides achieve higher yields (up to 85% ), implying that the target compound’s indole synthesis may require optimization for scalability.

Preparation Methods

Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

Reagents :

-

2-Methoxyphenol

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure :

-

Williamson Ether Synthesis :

2-Methoxyphenol (1.0 equiv) reacts with ethyl chloroacetate (1.2 equiv) in acetone under reflux with K₂CO₃ (2.0 equiv) for 12 hours to yield ethyl 2-(2-methoxyphenoxy)acetate. The ester is isolated via extraction with ethyl acetate and dried over Na₂SO₄. -

Ester Hydrolysis :

The ester is hydrolyzed with NaOH (2.0 equiv) in ethanol-water (3:1) at 80°C for 4 hours. Acidification with HCl precipitates 2-(2-methoxyphenoxy)acetic acid, which is recrystallized from ethanol.

Key Data :

Acetylation of 2,3-Dihydro-1H-indol-6-amine

Reagents :

-

2,3-Dihydro-1H-indol-6-amine

-

Acetic anhydride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure :

The amine (1.0 equiv) is dissolved in DCM and treated with acetic anhydride (1.5 equiv) and Et₃N (2.0 equiv) at 0°C. After stirring at room temperature for 6 hours, the mixture is washed with water, and the organic layer is concentrated. The crude product, 1-acetyl-2,3-dihydro-1H-indol-6-amine, is purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Amide Coupling

Reagents :

-

1-Acetyl-2,3-dihydro-1H-indol-6-amine

-

2-(2-Methoxyphenoxy)acetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

-

Hydroxybenzotriazole (HOBt)

-

DCM

Procedure :

The carboxylic acid (1.2 equiv) is activated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM for 30 minutes. The amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The mixture is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from ethanol to afford the title compound.

Key Data :

Alternative Synthetic Routes

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine, the carboxylic acid is converted to a mixed anhydride, which reacts with the amine to form the acetamide. This method avoids racemization but requires stringent anhydrous conditions.

Solid-Phase Synthesis

Immobilizing the indole amine on a resin enables stepwise acetylation and coupling. While scalable, this approach demands specialized equipment and is less commonly reported for small-scale syntheses.

Optimization Challenges

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide?

- Methodological Answer : A three-step synthesis is commonly employed:

Intermediate Formation : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with potassium carbonate in DMF to deprotonate the hydroxyl group.

Alkylation : Add chloroacetylated intermediates (e.g., 2-chloro-N-substituted acetamide) to the reaction mixture under mild conditions (room temperature, DMF solvent).

Purification : Monitor reaction progress via TLC, then precipitate the product by adding water. Yields typically range from 70–85% after recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide).

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the 6.9–7.5 ppm range).

- Mass Spectrometry : Verify molecular weight (e.g., m/z 430.2 [M+1] for nitro-substituted derivatives).

- Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications of the acetamide moiety influence hypoglycemic activity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro at the 4-position) enhance hypoglycemic potency by improving binding to PPARγ receptors, as shown in alloxan-induced diabetic mouse models.

- Toxicity Trade-offs : Histopathological studies in mice reveal that bulky substituents (e.g., phenyl groups) may increase liver enzyme levels, necessitating SAR optimization .

- Data Analysis : Compare EC₅₀ values from glucose tolerance tests and toxicity indices (e.g., ALT/AST levels) to identify optimal substituents .

Q. What crystallographic strategies are used to resolve hydrogen-bonding networks in this compound?

- Methodological Answer :

- Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to model H-bond distances (e.g., N–H···O interactions at ~2.8–3.0 Å).

- Graph Set Analysis : Apply Etter’s formalism to classify H-bond patterns (e.g., D for donor, A for acceptor) and predict supramolecular assembly .

Q. How can mechanistic studies elucidate the compound’s mode of action in diabetes models?

- Methodological Answer :

- PPARγ Activation Assays : Perform luciferase reporter gene assays in HEK293 cells transfected with PPARγ-responsive elements.

- Molecular Docking : Use AutoDock Vina to simulate interactions between the thiazolidinedione moiety and PPARγ’s ligand-binding domain (LBD).

- In Vivo Validation : Correlate docking scores with reductions in fasting glucose levels in diabetic mice .

Q. What experimental approaches address contradictions in pharmacological data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from diverse assays (e.g., MTT vs. glucose uptake) using standardized protocols.

- Computational Modeling : Apply QSAR models to reconcile discrepancies in activity data (e.g., lipophilicity vs. bioavailability trade-offs) .

Q. How are toxicity profiles evaluated in preclinical studies?

- Methodological Answer :

- Histopathology : Section liver/kidney tissues from treated mice and stain with H&E to assess necrosis or inflammation.

- Biomarker Assays : Quantify serum creatinine (kidney function) and ALT (liver damage) using ELISA kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.